3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea
Description
3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an oxane ring
Properties
IUPAC Name |
1-cyclopropyl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-13(16-11-3-4-11)15-10-14(5-7-18-8-6-14)12-2-1-9-19-12/h1-2,9,11H,3-8,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDDAIKEYPIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxane ring can be formed through cyclization reactions involving appropriate diols and epoxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene and oxane rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea would depend on its specific interactions with molecular targets. For example, if the compound is used as a drug, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea include other thiophene and oxane derivatives, such as:
- 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 3-[1-thiophen-2-yl-meth-(E)-ylidene]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiophene ring, and an oxane ring, which together confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Biological Activity
3-Cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The compound features a unique structural motif that combines a cyclopropyl group with a thiophene-containing oxan moiety, which may contribute to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of urea derivatives, including this compound, is often attributed to their ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These compounds can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiourea and urea derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-435), lung (EKVX), and ovarian (OVCAR-4) cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MDA-MB-435 | 15.1 | 28.7 | 93.3 |
| EKVX | 1.7 | 21.5 | 77.5 |
| OVCAR-4 | 25.9 | 28.7 | 93.3 |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Similar urea derivatives have exhibited activity against a range of bacteria and fungi, indicating that this compound may also possess such properties.
Study on Antitumor Activity
A study published in Drug Target Insights evaluated the anticancer effects of various urea derivatives, including those structurally similar to our compound. These derivatives were tested against multiple cell lines, revealing significant inhibitory effects on tumor growth.
"Compounds exhibited broad-spectrum antitumor activity with selective efficacy against specific cancer types" .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiourea derivatives, highlighting their effectiveness against resistant strains of bacteria and their potential as lead compounds for new antibiotics.
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea, and how are intermediates purified?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the oxane-thiophene intermediate via cyclization of 4-(thiophen-2-yl)oxane-4-carbaldehyde with cyclopropylamine under acidic conditions.
- Step 2 : Alkylation of the intermediate using methylating agents (e.g., methyl iodide) to introduce the methyl group.
- Step 3 : Urea linkage formation via reaction with cyclopropyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization requires strict temperature control during urea coupling .
Q. How is the structural elucidation of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite is used for structure refinement, with emphasis on resolving the urea moiety’s planarity and the oxane-thiophene ring’s conformation. Key metrics include R-factors (<0.05) and electron density maps to confirm bond angles and torsional strain in the cyclopropyl group .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase).
- LC-MS : Confirms molecular ion peaks ([M+H]⁺ at m/z 347.2) and detects degradation products under accelerated stability conditions (40°C/75% RH).
- NMR : ¹H and ¹³C spectra verify substituent integration (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the electron density distribution, highlighting the urea group’s nucleophilicity and the thiophene ring’s π-π stacking potential. The Colle-Salvetti correlation-energy formula aids in predicting intermolecular interactions, such as hydrogen bonding with biological targets .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often stem from assay conditions. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293T for kinase studies) and controls.
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives.
- SAR comparisons : Benchmark against analogs like 1-(2-phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea to isolate substituent effects .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfone via oxidation of thiophene) to improve aqueous solubility.
- Prodrug design : Mask the urea group with acetylated precursors to enhance bioavailability.
- Metabolite identification : Use LC-HRMS to track hepatic metabolites and mitigate toxicity .
Q. What methodologies elucidate target binding mechanisms?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like cytochrome P450.
- Molecular Dynamics (MD) Simulations : Analyze conformational changes in binding pockets (e.g., 2 ns simulations in GROMACS).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .
Comparative and Mechanistic Questions
Q. How does structural variation (e.g., thiophene vs. furan) impact biological activity?
Replacing thiophene with furan reduces logP by 0.3–0.5, decreasing membrane permeability but improving solubility. Thiophene’s sulfur atom enhances π-stacking in hydrophobic pockets (e.g., ATP-binding sites), whereas furan’s oxygen increases hydrogen-bonding potential. Bioactivity shifts are quantified via IC₅₀ ratios in enzyme inhibition assays .
Q. What experimental designs validate the compound’s selectivity across homologous targets?
- Kinase Panel Screening : Test against 50+ kinases (e.g., PKC, PKA) to identify off-target effects.
- CRISPR-Cas9 Knockout Models : Confirm target dependency in cellular assays.
- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to measure displacement efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
